(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Description
(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as BTA-2, is an organic compound that plays an important role in the field of synthetic organic chemistry. It is a versatile building block used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. BTA-2 has been extensively studied due to its unique properties and potential applications.
Scientific Research Applications
Enantioselective Synthesis and Neuroexcitants
The compound has been utilized in the enantioselective synthesis of neuroexcitants, such as both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis approach showcases the compound's role in producing enantiomerically pure derivatives, which are critical for studying the pharmacological properties of neuroactive substances (Pajouhesh et al., 2000).
Building Blocks for Polyamide Synthesis
Research has also explored its application in synthesizing chiral monomer precursors for AABB-type stereoregular polyamides. This highlights its potential in materials science, particularly in creating polymers with specific chiral properties, which could have implications for biodegradable materials, drug delivery systems, and more (Gómez, Orgueira, & Varela, 2003).
Asymmetric Synthesis of α-Amino Acids
The compound is involved in the asymmetric synthesis of N-tert-Butoxycarbonyl α-amino acids, showcasing its utility in creating building blocks essential for peptide and protein synthesis. This area of research is fundamental for developing therapeutic peptides and understanding protein structure and function (Williams et al., 2003).
Anti-microbial Activity
Another application includes the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from the starting material for evaluating anti-microbial activities. This demonstrates its potential in the development of new anti-microbial agents, which is crucial in the fight against drug-resistant bacteria (Pund et al., 2020).
properties
IUPAC Name |
(2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNNFRCLMQFXBA-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370326 |
Source
|
Record name | 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
190319-95-0 |
Source
|
Record name | 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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